21-Propionyloxy Δ8(9)-Dexamethasone
Description
21-Propionyloxy Δ8(9)-Dexamethasone is a synthetic glucocorticoid derivative of dexamethasone, characterized by a propionyl ester group at the 21-position and a double bond between carbons 8 and 9 (Δ8(9)) in its steroidal backbone. While its exact CAS number is ambiguously referenced in some sources (e.g., conflated with phenothiazine derivatives in ), its identity is distinguished by the Δ8(9) configuration and 21-propionyloxy substitution.
Properties
Molecular Formula |
C₂₅H₃₂O₆ |
|---|---|
Molecular Weight |
428.52 |
Synonyms |
(11β,16α)-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4,8-triene-3,20-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Dexamethasone 21-Propionate (CAS 3793-10-0)
- Molecular Formula : C₂₅H₃₃FO₆
- Molecular Weight : 448.52 g/mol
- Key Features : Propionyl ester at the 21-position but retains the Δ1,4-diene structure of dexamethasone.
- Pharmacokinetics : Increased lipophilicity compared to dexamethasone, enhancing membrane permeability and depot effects. However, the absence of the Δ8(9) double bond may reduce metabolic stability compared to the Δ8(9) variant .
Beclometasone 21-Propionate (CAS 69224-79-9)
- Molecular Formula : C₂₈H₃₅ClO₇
- Molecular Weight : 521.03 g/mol
- Key Features : Chlorine substitution at C9 and a propionate ester at C21. Unlike 21-Propionyloxy Δ8(9)-Dexamethasone, it retains the Δ1,4-diene and includes a 16-methyl group.
- Functional Impact : The chlorine atom enhances anti-inflammatory potency but increases systemic toxicity risks. The Δ8(9) variant may offer a safer profile due to altered receptor binding .
Betamethasone 21-Propionate (CAS 75883-07-7)
- Molecular Formula : C₂₅H₃₃FO₆
- Molecular Weight : 448.52 g/mol
- Key Features : Fluorine at C9 and a 16β-methyl group. Shares the 21-propionate ester but lacks the Δ8(9) configuration.
- Comparison: Betamethasone derivatives are typically 25x more potent than dexamethasone.
Dexamethasone 21-Acetate (CAS 1177-87-3)
- Molecular Formula : C₂₄H₃₁FO₆
- Molecular Weight : 434.50 g/mol
- Key Features : Acetate ester at C21 with Δ1,4-diene structure.
- Pharmacokinetics : Shorter side chain (acetate vs. propionate) reduces lipophilicity, leading to faster clearance. The Δ8(9) variant’s extended alkyl chain and double bond position likely enhance metabolic resistance .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Position | Double Bond Position | Key Structural Features |
|---|---|---|---|---|---|---|
| 21-Propionyloxy Δ8(9)-Dexamethasone | TRC P811000 | Not fully defined | ~460 (estimated) | 21-propionyloxy | Δ8(9) | Propionyl ester; Δ8(9) configuration |
| Dexamethasone 21-Propionate | 3793-10-0 | C₂₅H₃₃FO₆ | 448.52 | 21-propionyloxy | Δ1,4 | Standard dexamethasone backbone |
| Beclometasone 21-Propionate | 69224-79-9 | C₂₈H₃₅ClO₇ | 521.03 | 21-propionyloxy | Δ1,4 | C9 chlorine; 16-methyl |
| Betamethasone 21-Propionate | 75883-07-7 | C₂₅H₃₃FO₆ | 448.52 | 21-propionyloxy | Δ1,4 | C9 fluorine; 16β-methyl |
| Dexamethasone 21-Acetate | 1177-87-3 | C₂₄H₃₁FO₆ | 434.50 | 21-acetate | Δ1,4 | Shorter ester chain; higher solubility |
Key Research Findings
- Metabolic Stability : The Δ8(9) configuration in 21-Propionyloxy Δ8(9)-Dexamethasone may reduce susceptibility to hepatic metabolism compared to Δ1,4 analogs, as seen in studies of similar steroids .
- Receptor Binding: Propionate esters at C21 generally enhance glucocorticoid receptor (GR) binding by 2–3x compared to non-esterified forms. transrepression activity .
- Regulatory Status : Impurity limits for related compounds (e.g., 21-dehydro-17-deoxy derivatives) are strictly controlled (≤0.6%), emphasizing the need for precise synthesis and purification in 21-Propionyloxy Δ8(9)-Dexamethasone production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
